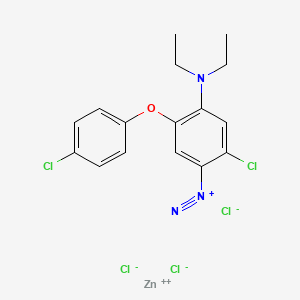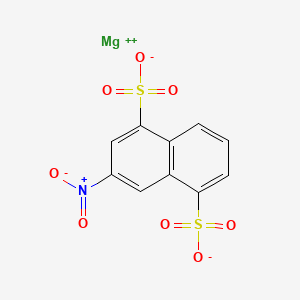
Magnesium 3-nitronaphthalene-1,5-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 3-nitronaphthalene-1,5-disulphonate is a chemical compound with the molecular formula C10H5MgNO8S2 It is a magnesium salt of 3-nitronaphthalene-1,5-disulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium 3-nitronaphthalene-1,5-disulphonate involves several steps. The process begins with the sulfonation of naphthalene using liquid sulfur trioxide (SO3) in the presence of an inert organic solvent. This is followed by nitration of the sulfonation product to obtain 3-nitronaphthalene-1,5-disulfonic acid. Finally, the pure magnesium salt of 3-nitronaphthalene-1,5-disulfonic acid is separated .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw nitriding mixture is divided into parts, and a portion is worked up to the product by dissolving it in water at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Magnesium 3-nitronaphthalene-1,5-disulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro and sulfonate groups on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while oxidation reactions can produce dinitro compounds.
Scientific Research Applications
Magnesium 3-nitronaphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, plastics, and other industrial materials
Mechanism of Action
The mechanism by which magnesium 3-nitronaphthalene-1,5-disulphonate exerts its effects involves interactions with molecular targets and pathways. The nitro and sulfonate groups play a crucial role in these interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Magnesium 3-nitronaphthalene-1,5-disulfonate
- Sodium 3-nitronaphthalene-1,5-disulphonate
- Potassium 3-nitronaphthalene-1,5-disulphonate
Uniqueness
Magnesium 3-nitronaphthalene-1,5-disulphonate is unique due to its specific magnesium salt form, which imparts distinct chemical properties and reactivity compared to its sodium and potassium counterparts .
Properties
CAS No. |
67900-54-3 |
|---|---|
Molecular Formula |
C10H5MgNO8S2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
magnesium;3-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H7NO8S2.Mg/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;/h1-5H,(H,14,15,16)(H,17,18,19);/q;+2/p-2 |
InChI Key |
PBCIEASBGOILTL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




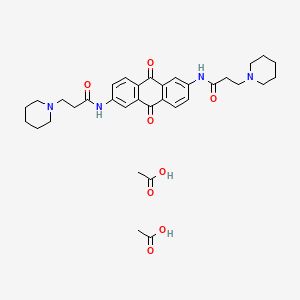


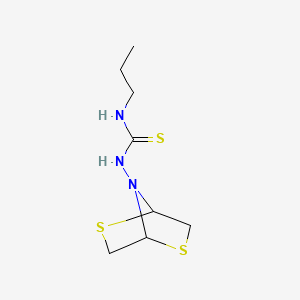


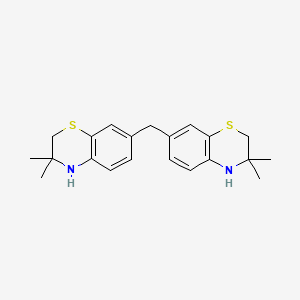

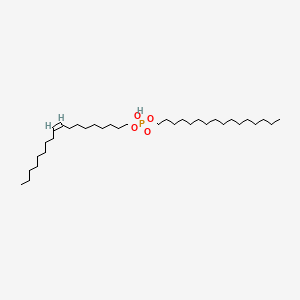
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
